![molecular formula C24H22N2O5S B10887856 2-{(5E)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B10887856.png)
2-{(5E)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide
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Overview
Description
2-(5-{(E)-1-[3-ETHOXY-4-(2-PROPYNYLOXY)PHENYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLAN-3-YL)-N~1~-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{(E)-1-[3-ETHOXY-4-(2-PROPYNYLOXY)PHENYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLAN-3-YL)-N~1~-(4-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the thiazolidine ring, followed by the introduction of the phenyl and acetamide groups. Common reagents used in these reactions include thionyl chloride, ethyl acetate, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(5-{(E)-1-[3-ETHOXY-4-(2-PROPYNYLOXY)PHENYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLAN-3-YL)-N~1~-(4-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions may vary depending on the desired reaction, including temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
Chemistry: It can be used as a reagent or intermediate in organic synthesis, helping to develop new compounds with unique properties.
Biology: The compound may be studied for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Researchers may explore its potential as a therapeutic agent, investigating its efficacy and safety in treating various diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(5-{(E)-1-[3-ETHOXY-4-(2-PROPYNYLOXY)PHENYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLAN-3-YL)-N~1~-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-(5-{(E)-1-[3-ETHOXY-4-(2-PROPYNYLOXY)PHENYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLAN-3-YL)-N~1~-(4-METHYLPHENYL)ACETAMIDE: shares similarities with other thiazolidine derivatives and acetamide compounds. These similar compounds may include:
Uniqueness
The uniqueness of 2-(5-{(E)-1-[3-ETHOXY-4-(2-PROPYNYLOXY)PHENYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLAN-3-YL)-N~1~-(4-METHYLPHENYL)ACETAMIDE lies in its specific structure, which combines a thiazolidine ring with a phenyl group and an acetamide moiety
Properties
Molecular Formula |
C24H22N2O5S |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
2-[(5E)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C24H22N2O5S/c1-4-12-31-19-11-8-17(13-20(19)30-5-2)14-21-23(28)26(24(29)32-21)15-22(27)25-18-9-6-16(3)7-10-18/h1,6-11,13-14H,5,12,15H2,2-3H3,(H,25,27)/b21-14+ |
InChI Key |
ZXGNUPAIURJPHZ-KGENOOAVSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)OCC#C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)OCC#C |
Origin of Product |
United States |
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